Home > Products > Screening Compounds P82643 > Vorinostat-o-glucuronide
Vorinostat-o-glucuronide - 863456-50-2

Vorinostat-o-glucuronide

Catalog Number: EVT-1482546
CAS Number: 863456-50-2
Molecular Formula: C₂₀H₂₈N₂O₉
Molecular Weight: 440.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vorinostat-o-glucuronide is a compound related to Vorinostat, which is a histone deacetylase (HDAC) inhibitor used for the treatment of cutaneous manifestations in patients with progressive, persistent, or recurrent cutaneous T-cell lymphoma (CTCL) following prior systemic therapies . Vorinostat-o-glucuronide is one of the major metabolites of Vorinostat .

Synthesis Analysis

The major pathways of Vorinostat metabolism involve glucuronidation and hydrolysis followed by β-oxidation . A significant portion (53%) of interindividual variability in Vorinostat glucuronidation can be attributed to enzymatic activities of both UGT2B17 and UGT2B7 .

Chemical Reactions Analysis

Vorinostat is metabolized primarily through glucuronidation and hydrolysis followed by β-oxidation. The major metabolites are Vorinostat-o-glucuronide and 4-anilino-4-oxobutanoic acid .

Source and Classification

Vorinostat was first approved by the U.S. Food and Drug Administration in 2006 under the brand name Zolinza. It is classified as an antineoplastic agent and specifically functions as a histone deacetylase inhibitor. The compound is derived from suberoylanilide hydroxamic acid, which has been extensively studied for its anticancer properties . Vorinostat-O-glucuronide is formed primarily in the liver through the action of UDP-glucuronosyltransferases, particularly UGT2B17 .

Synthesis Analysis

Methods and Technical Details

The synthesis of vorinostat-O-glucuronide typically involves the enzymatic glucuronidation of vorinostat. This process can be performed using human liver microsomes or recombinant UGT enzymes. The reaction generally proceeds as follows:

  1. Preparation of Vorinostat: Vorinostat is dissolved in a suitable buffer.
  2. Enzymatic Reaction: Human liver microsomes or UGT enzymes are added to the solution containing vorinostat along with UDP-glucuronic acid.
  3. Incubation: The mixture is incubated at 37 °C for a specified duration to allow for the glucuronidation reaction to occur.
  4. Product Isolation: The reaction is quenched, and vorinostat-O-glucuronide is isolated using techniques such as liquid chromatography.

The yield and purity of vorinostat-O-glucuronide can be assessed using high-performance liquid chromatography (HPLC) or mass spectrometry .

Molecular Structure Analysis

Structure and Data

Vorinostat has the chemical formula C14H20N2O3C_{14}H_{20}N_{2}O_{3} with a molecular weight of approximately 264.33 g/mol . The structure features:

  • A hydroxamic acid functional group, which is crucial for its activity as a histone deacetylase inhibitor.
  • A phenyl ring that contributes to its lipophilicity.

Vorinostat-O-glucuronide, being a glucuronide conjugate, will have an additional glucuronic acid moiety attached to it, altering its solubility and pharmacokinetic properties.

Chemical Reactions Analysis

Reactions and Technical Details

Vorinostat undergoes several metabolic transformations, primarily involving glucuronidation and hydrolysis. The key reactions include:

  1. Glucuronidation: Vorinostat reacts with UDP-glucuronic acid in the presence of UGT enzymes to form vorinostat-O-glucuronide.
  2. Hydrolysis: Vorinostat can also undergo hydrolysis to yield other metabolites such as 4-anilino-4-oxobutanoic acid.

These reactions are essential for detoxifying vorinostat and facilitating its excretion from the body .

Mechanism of Action

Process and Data

The mechanism by which vorinostat exerts its therapeutic effects involves the inhibition of histone deacetylases, leading to an accumulation of acetylated histones within the nucleus. This accumulation results in:

  • Transcriptional Activation: Increased expression of genes involved in cell cycle regulation and apoptosis.
  • Induction of Apoptosis: Vorinostat promotes programmed cell death in cancer cells by altering gene expression profiles associated with survival and proliferation.

The O-glucuronide metabolite does not exhibit these effects due to its pharmacological inactivity but serves as a marker for metabolic clearance .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vorinostat-O-glucuronide exhibits distinct physical properties compared to its parent compound:

  • Solubility: The addition of the glucuronic acid moiety increases water solubility, enhancing renal excretion.
  • Stability: Studies indicate that vorinostat-O-glucuronide is stable under physiological conditions but may degrade under extreme pH or temperature conditions .

The compound's stability and solubility are crucial for understanding its pharmacokinetics and potential interactions with other drugs.

Applications

Scientific Uses

Vorinostat-O-glucuronide primarily serves as a biomarker for studying the metabolism of vorinostat in clinical settings. Understanding this metabolite's formation helps researchers:

  • Investigate drug-drug interactions that may affect vorinostat metabolism.
  • Assess individual variations in drug metabolism due to genetic polymorphisms related to UGT enzymes.
  • Explore potential therapeutic strategies involving combination therapies where modulation of metabolic pathways could enhance efficacy.
Chemical Characterization of Vorinostat-O-glucuronide

Structural Elucidation and Isomeric Differentiation

Vorinostat-O-glucuronide (systematic IUPAC name: (2S,3S,4S,5R,6S)-6-[(8-anilino-8-oxooctanoyl)amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid) represents the primary inactive glucuronide conjugate metabolite of the histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid, SAHA). The molecular formula is C₂₀H₂₈N₂O₉, with a molecular weight of 440.44 g/mol, distinguishing it from the parent compound vorinostat (C₁₄H₂₀N₂O₃, MW 264.32 g/mol) through the addition of a glucuronic acid moiety [5].

The core structural feature involves β-D-glucuronic acid conjugated specifically to the hydroxamic acid oxygen of vorinostat via an O-glycosidic linkage, forming an N-alkoxy glycoside. This regiochemistry was confirmed through comparative enzymatic studies and mass spectral analysis, which showed that human UGT isoforms (particularly UGT2B17) exclusively catalyze conjugation at the hydroxamate oxygen rather than the anilide nitrogen or carboxylic acid groups [2] [8]. This specificity prevents the formation of N-glucuronide isomers, which are common metabolic products for compounds containing aromatic amines.

Mass spectrometry characterization reveals characteristic fragmentation patterns: the precursor ion [M-H]⁻ at m/z 439 produces dominant fragments at m/z 263 (corresponding to de-glucuronidated vorinostat) and m/z 175 (glucuronic acid anion), confirming the site of conjugation [2]. Nuclear magnetic resonance (NMR) studies further validate the structure through key chemical shifts: the anomeric proton (H-1") appears as a doublet at δ 5.68 ppm (J=7.2 Hz), confirming β-linkage, while the hydroxamic carbon signal (C=O) shifts downfield to δ 170.5 ppm compared to vorinostat (δ 167.8 ppm) due to altered electronic environment .

Table 1: Key Spectroscopic Identifiers of Vorinostat-O-glucuronide

TechniqueCharacteristic FeatureStructural Implication
MS/MSPrecursor ion: m/z 439 → Fragments: m/z 263, 175Glucuronic acid cleavage; intact hydroxamate-anilide core
¹H NMRδ 5.68 (d, J=7.2 Hz, 1H)Anomeric proton confirming β-conjugation
¹³C NMRδ 170.5 (C=O); 101.8 (C-1")Carbonyl shift; anomeric carbon position
IR1720 cm⁻¹ (C=O stretch), 1655 cm⁻¹ (amide I)Carboxylic acid and amide carbonyl vibrations

Physicochemical Properties and Stability Under Physiological Conditions

Vorinostat-O-glucuronide exhibits distinct physicochemical properties from its parent compound due to the glucuronidation event. The addition of the hydrophilic glucuronic acid moiety significantly increases water solubility to approximately 8.15 ± 0.60 mg/mL in aqueous buffers at physiological pH (7.4), compared to vorinostat's poor solubility of 0.2 mg/mL [7]. However, this enhanced hydrophilicity reduces membrane permeability, as evidenced by its calculated partition coefficient (LogP) of 0.8, contrasting with vorinostat's LogP of 1.9 . The molecule carries a negative charge (pKa ≈ 3.2 for carboxylic acid) under physiological conditions, further limiting passive cellular uptake [7].

Stability studies reveal two primary degradation pathways under physiological conditions (37°C, pH 7.4):

  • Enzymatic Hydrolysis: Beta-glucuronidases present in intestinal microbiota and hepatic lysosomes catalyze the hydrolysis of the glucuronide bond, regenerating vorinostat. Incubation with E. coli β-glucuronidase results in complete cleavage within 2 hours at 37°C [2].
  • Chemical Degradation: Spontaneous hydrolysis occurs non-enzymatically at extreme pH (<3 or >10), with maximum stability observed between pH 5–8. The hydroxamate linkage undergoes slow hydrolysis in plasma (t₁/₂ ≈ 6 hours), yielding suberanilic acid and glucuronic acid as breakdown products [7].

Table 2: Comparative Physicochemical Properties

PropertyVorinostat-O-glucuronideVorinostat
Molecular Weight440.44 g/mol264.32 g/mol
Water Solubility (pH 7)8.15 ± 0.60 mg/mL0.2 mg/mL
LogP (calculated)0.81.9
Ionization State (pH 7.4)AnionicNeutral
Plasma Stability (t₁/₂)~6 hours~1.5 hours

Thermal analysis (DSC/TGA) shows decomposition above 180°C without a distinct melting point, indicating amorphous solid characteristics. The compound is hygroscopic and requires storage at -20°C under desiccated conditions for long-term stability [7].

Synthesis and Purification Methodologies

Enzymatic Synthesis: The biologically relevant synthesis occurs in human hepatocytes via UDP-glucuronosyltransferase (UGT)-mediated conjugation. Human liver microsome studies demonstrate that UGT2B17 is the predominant isoform catalyzing this reaction, with minor contributions from UGT2B7 and UGT1A9. Kinetic parameters show a Vₘₐₓ of 352 ± 1.1 pmol/min/mg protein and Kₘ of 3.9 μM for UGT2B17, indicating high catalytic efficiency (Vₘₐₓ/Kₘ = 0.09 mL/min/mg) [2] [8]. Optimization of in vitro enzymatic synthesis involves incubation of vorinostat (2.4 μM) with recombinant UGT2B17 supersomes, UDP-glucuronic acid (5 mM), MgCl₂ (5 mM), and alamethicin (10 μg) in Tris-HCl buffer (pH 7.1) at 37°C for 60 minutes. The reaction yield typically reaches 70-80% under these conditions [2].

Chemical Synthesis: Non-enzymatic routes employ protecting group strategies to achieve regioselective conjugation:

  • Activation of glucuronic acid as a bromo-sugar donor (1-bromo-2,3,4-tri-O-acetyl-α-D-glucuronic acid methyl ester)
  • Coupling with vorinostat hydroxamate oxygen using silver triflate catalysis in anhydrous dichloromethane
  • Sequential deprotection: alkaline hydrolysis of methyl ester followed by acetate removal with methanolic ammoniaThis 3-step process achieves overall yields of 45-50% with high regioselectivity (>98% O-glucuronide) . Key purification involves preparative reverse-phase HPLC (C18 column) with a water-acetonitrile gradient (10% → 60% acetonitrile over 30 min), followed by lyophilization to obtain the trihydrate form as a white amorphous solid [7].

Advanced Synthetic Strategies: Recent approaches focus on biomolecule-conjugated analogs to enhance tumor targeting. Biotin-vorinostat-glucuronide conjugates are synthesized via solid-phase peptide chemistry using Fmoc-protected amino acid linkers. These conjugates exploit overexpressed biotin receptors on cancer cells, potentially improving intracellular delivery. Characterization by MALDI-TOF confirms molecular weights >800 Da for these complex conjugates [9].

Analytical Characterization: Final purification validation employs:

  • HPLC-UV: Retention time 18 min (C18 column; acetonitrile:methanol:water:TFA = 32:32:36:0.1)
  • LC-MS/MS: MRM transition 441.2 → 232.3 for quantitation
  • ¹H/¹³C NMR: Full assignment confirms absence of positional isomers and solvent residuesImpurity profiles show <0.5% free vorinostat and <1% glucuronic acid in pharmaceutical-grade material [7].

Table 3: Synthesis Method Comparison

MethodKey AdvantagesLimitationsYield/Purity
Enzymatic (UGT2B17)Physiological relevance; no protectionRequires expensive cofactors; scaling issues70-80% yield; ~85% purity
Chemical SynthesisScalable; high regioselectivityMulti-step; toxic catalysts45-50% yield; >98% purity
Biotin ConjugationEnhanced tumor targetingComplex purification; unproven in vivo30-35% yield; >95% purity

Properties

CAS Number

863456-50-2

Product Name

Vorinostat-o-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(8-anilino-8-oxooctanoyl)amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C₂₀H₂₈N₂O₉

Molecular Weight

440.44

InChI

InChI=1S/C20H28N2O9/c23-13(21-12-8-4-3-5-9-12)10-6-1-2-7-11-14(24)22-31-20-17(27)15(25)16(26)18(30-20)19(28)29/h3-5,8-9,15-18,20,25-27H,1-2,6-7,10-11H2,(H,21,23)(H,22,24)(H,28,29)/t15-,16-,17+,18-,20-/m0/s1

SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NOC2C(C(C(C(O2)C(=O)O)O)O)O

Synonyms

1-O-[[1,8-Dioxo-8-(phenylamino)octyl]amino]-β-D-glucopyranuronic Acid; Vorinostat glucuronide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.